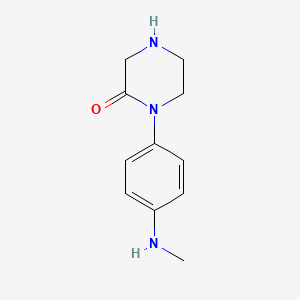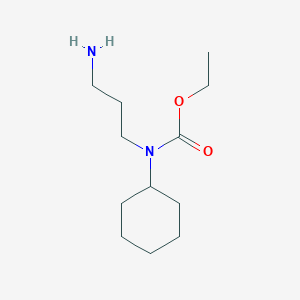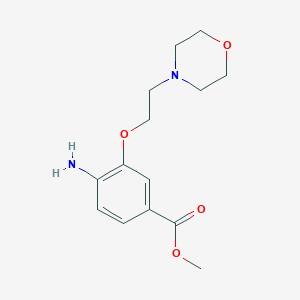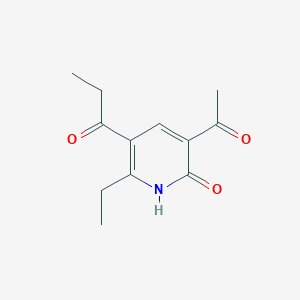
2,5-Dioxopyrrolidin-1-yl 1-methylcyclobutyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 1-methylcyclobutyl carbonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 1-methylcyclobutyl carbonate moiety.
Métodos De Preparación
The synthesis of 2,5-dioxopyrrolidin-1-yl 1-methylcyclobutyl carbonate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 1-methylcyclobutyl carbonate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
2,5-Dioxopyrrolidin-1-yl 1-methylcyclobutyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 1-methylcyclobutyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 1-methylcyclobutyl carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,5-Dioxopyrrolidin-1-yl 1-methylcyclobutyl carbonate can be compared with other similar compounds such as:
- 2,5-Dioxopyrrolidin-1-yl methyl carbonate
- 2,5-Dioxopyrrolidin-1-yl ethyl carbonate
- 2,5-Dioxopyrrolidin-1-yl propyl carbonate These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the carbonate moiety. The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO5 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclobutyl) carbonate |
InChI |
InChI=1S/C10H13NO5/c1-10(5-2-6-10)15-9(14)16-11-7(12)3-4-8(11)13/h2-6H2,1H3 |
Clave InChI |
MKCCBMYXGDBLOE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)OC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


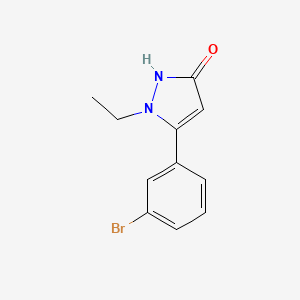
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
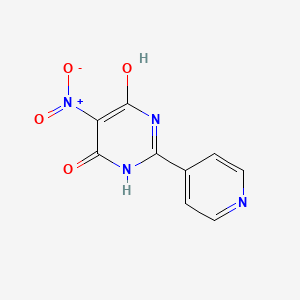
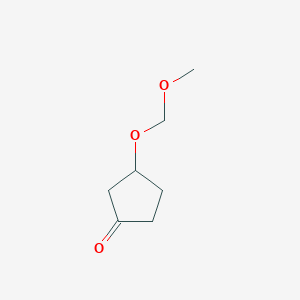
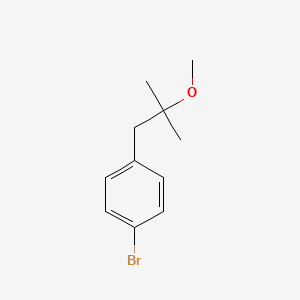
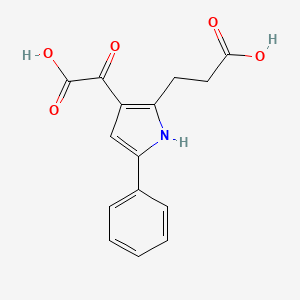
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
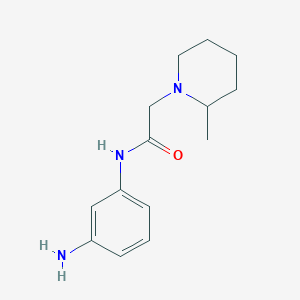
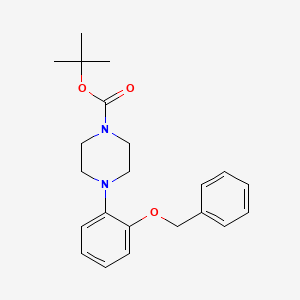
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)
